REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=1)([CH3:4])[CH3:3].N1[CH:19]=[CH:18][CH:17]=[CH:16]1.CO.[C:22]12[CH:45]=[C:43]3[N:44]=[C:40]([CH:41]=[CH:42]3)[CH:39]=[C:37]3[NH:38][C:34]([CH:35]=[CH:36]3)=[CH:33][C:31]3=[N:32][C:28]([CH:29]=[CH:30]3)=[CH:27][C:25]([NH:26]1)=[CH:24][CH:23]=2>C(O)(=O)CC>[CH3:1][Si:2]([C:16]#[C:17][C:18]1[CH:19]=[CH:8][C:7]([C:27]2[C:25]3[NH:26][C:22](=[CH:23][CH:24]=3)[C:45]([C:10]3[CH:13]=[CH:14][C:7]([C:6]#[C:5][Si:2]([CH3:3])([CH3:4])[CH3:1])=[CH:8][CH:9]=3)=[C:43]3[N:44]=[C:40]([CH:41]=[CH:42]3)[C:39]([C:10]3[CH:13]=[CH:14][C:7]([C:6]#[C:5][Si:2]([CH3:3])([CH3:4])[CH3:1])=[CH:8][CH:9]=3)=[C:37]3[NH:38][C:34]([CH:35]=[CH:36]3)=[C:33]([C:10]3[CH:9]=[CH:8][C:7]([C:6]#[C:5][Si:2]([CH3:1])([CH3:3])[CH3:4])=[CH:14][CH:13]=3)[C:31]3=[N:32][C:28]=2[CH:29]=[CH:30]3)=[CH:6][CH:5]=1)([CH3:4])[CH3:3]
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Name
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|
Quantity
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5.02 g
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#CC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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210 mL
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Type
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solvent
|
Smiles
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C(CC)(=O)O
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Name
|
|
Quantity
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1.72 mL
|
Type
|
reactant
|
Smiles
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N1C=CC=C1
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Name
|
|
Quantity
|
75 mL
|
Type
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reactant
|
Smiles
|
CO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The temperature was subsequently increased
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Type
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TEMPERATURE
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Details
|
at reflux for 4 hours
|
Duration
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4 h
|
Type
|
WAIT
|
Details
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was then left
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Type
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CUSTOM
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Details
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to crystallize
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Type
|
FILTRATION
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Details
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The medium was filtered over sintered glass
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Type
|
WASH
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Details
|
the product was rinsed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=C1)C1=C2C=CC(C(=C3C=CC(=C(C=4C=CC(=C(C5=CC=C1N5)C5=CC=C(C=C5)C#C[Si](C)(C)C)N4)C4=CC=C(C=C4)C#C[Si](C)(C)C)N3)C3=CC=C(C=C3)C#C[Si](C)(C)C)=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mmol | |
AMOUNT: MASS | 2.87 g | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |